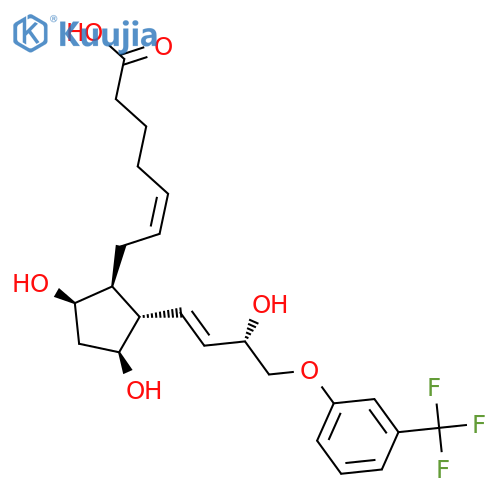

Cas no 40666-16-8 (Fluprostenol)

Fluprostenol structure

商品名:Fluprostenol

Fluprostenol 化学的及び物理的性質

名前と識別子

-

- Fluprostenol

- (5Z)-rel-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic acid

- (+/-)16-(M-TRIFLUOROMETHYLPHENOXY)-TETRANOR-PROSTAGLANDIN F2ALPHA

- (+/-)-9ALPHA,11ALPHA,15R-TRIHYDROXY-16-(3-(TRIFLUOROMETHYL)PHENOXY)-17,18,19, 20-TET

- (Z)-7-(3,5-dihydroxy-2-((E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-enyl)cyclopentyl)hept-5-enoic acid

- FLUPROSTENOL, ETHANOL SOLUTION

- (±)-16-(3-Trifluoromethylphenoxy)tetranorprostaglandin F2α

- DTXCID5026122

- NCGC00160386-04

- UNII-358S7VUE5N

- HMS1989C18

- FLUPROSTENOL [INN]

- EX-A3612

- Tox21_111778

- AKOS024458212

- (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoic acid

- (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid

- SCHEMBL230607

- NCGC00160386-02

- BSPBio_001336

- [3H](+)-fluprostenol

- GTPL3417

- HMS1791C18

- HMS1361C18

- HY-108560

- Fluprostenol Travoprost acid

- (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoic acid

- HMS3402C18

- 5-HEPTENOIC ACID, 7-(3,5-DIHYDROXY-2-(3-HYDROXY-4-(3-(TRIFLUOROMETHYL)PHENOXY)-1-BUTENYL)CYCLOPENTYL)-, (1.ALPHA.(Z),2.BETA.(1E,3R*),3.ALPHA.,5.ALPHA.)-

- EINECS 255-029-3

- Fluprostenolum

- 16-(m-Trifluoromethylphenoxy)-17,18,19,20-tetranorprostaglandin F2alpha

- BRD-K31611373-001-02-7

- UNII-MEH3MCE8X1

- ICI 81008

- MFCD03427566

- (+)-fluprostenol

- DB11519

- BML2-G08

- NCGC00160386-01

- CS-0029169

- 16-(M-TRIFLUOROMETHYLPHENOXY)-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA.

- ICI 81,008

- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((1E,3R)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)-1-buten-1-yl)cyclopentyl)-, (5Z)-

- (5Z ,13E )-(9S,11R,15R )-9,11,15-Trihydroxy-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid

- (+/-)-(Z)-7-((1R*,2R*,3R*,5S*)-3,5-DIHYDROXY-2-((E)-(3R*)-3-HYDROXY-4-((.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLYL)OXY)-1-BUTENYL)CYCLOPENTYL)-5-HEPTENOATE

- Fluprostenol 10 mg/mL in ethanol

- CHEBI:60782

- (5Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-(trifluoromethyl)phenoxy)-3-hydroxybut-1-enyl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid

- FLUPROSTENOL [MI]

- 5-HEPTENOIC ACID, 7-(3,5-DIHYDROXY-2-(3-HYDROXY-4-(3-(TRIFLUOROMETHYL)PHENOXY)-1-BUTENYL)CYCLOPENTYL)-(1.ALPHA.(Z),2.BETA.(1E,3R*),3.ALPHA.,5.ALPHA.)-,(+/-)-

- [1R-[1alpha(Z),2beta(1E,3R*),3alpha,5alpha]]-7-[3,5-Dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic Acid

- rac-(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-{(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl]hept-5-enoic acid

- travoprost acid

- ICI-81008

- (+/-)-Fluprostenol

- BDBM50206025

- MS-28380

- ICI 80,008 FREE ACID

- Q27077691

- CAS-40666-16-8

- Fluprostenolum [INN-Latin]

- Fluprostenol, (+)-

- IDI1_033806

- BT176360

- [3H]-(+)-fluprostenol

- HMS3648H08

- MEH3MCE8X1

- 358S7VUE5N

- CHEMBL1201379

- ICI-80008 FREE ACID

- Fluoprostenol

- SR-01000946504-1

- GTPL1940

- 54276-17-4

- (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic Acid

- (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid

- (+/-)-16-(3-Trifluoromethylphenoxy)tetranorprostaglandin F2alpha

- SR-01000946504

- 5-HEPTENOIC ACID, 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E,3R)-3-HYDROXY-4-(3-(TRIFLUOROMETHYL)PHENOXY)-1-BUTEN-1-YL)CYCLOPENTYL)-, (5Z)-REL-

- AL-5848

- Fluprostenol [INN:BAN]

- travoprost free acid

- 40666-16-8

- NCGC00160386-05

- DTXSID7046122

- G90905

- (A+/-)-Fluprostenol

- DA-68970

-

- MDL: MFCD03427566

- インチ: InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1

- InChIKey: WWSWYXNVCBLWNZ-CHPNCWRZSA-N

- ほほえんだ: C(=C/C[C@@H]1[C@@H](/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)[C@@H](C[C@@H]1O)O)/CCCC(=O)O

計算された属性

- せいみつぶんしりょう: 458.192

- どういたいしつりょう: 458.192

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 12

- 複雑さ: 636

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 107A^2

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 色と性状: 無色油性液体

- 密度みつど: 1.335

- ゆうかいてん: Not available

- ふってん: 608 °C at 760 mmHg

- フラッシュポイント: 321.5 °C

- 屈折率: 1.575

- PSA: 107.22000

- LogP: 3.56040

- じょうきあつ: 0.0±1.8 mmHg at 25°C

- 濃度: 10 mg/mL in ethanol

Fluprostenol セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H319

- 警告文: P210-P280-P305+P351+P338-P337+P313-P403+P235

- 危険物輸送番号:UN 1170

- WGKドイツ:1

- 危険カテゴリコード: 11

- セキュリティの説明: 7-16

-

危険物標識:

- ちょぞうじょうけん:−20°C

- リスク用語:R11

Fluprostenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-201336-1mg |

Fluprostenol, |

40666-16-8 | 98% | 1mg |

¥466.00 | 2023-09-05 | |

| TRC | F500753-2.5mg |

Fluprostenol |

40666-16-8 | 2.5mg |

$144.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-201336-1 mg |

Fluprostenol, |

40666-16-8 | 98% | 1mg |

¥466.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-201336A-10 mg |

Fluprostenol, |

40666-16-8 | 98% | 10mg |

¥3,836.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-201336A-10mg |

Fluprostenol, |

40666-16-8 | 98% | 10mg |

¥3836.00 | 2023-09-05 | |

| TRC | F500753-1mg |

Fluprostenol |

40666-16-8 | 1mg |

$75.00 | 2023-05-18 |

Fluprostenol 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

40666-16-8 (Fluprostenol) 関連製品

- 340181-93-3(5-Heptenoic acid, 7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-)

- 157283-68-6(Travoprost)

- 54276-17-4((+)-Fluprostenol)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬